2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2/c1-15-11-19(16(2)26-15)14-24-9-7-17(8-10-24)13-23-21(25)12-18-5-3-4-6-20(18)22/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXUPNUERCBFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule notable for its unique structural features, which include a chlorobenzene moiety and a piperidine ring substituted with a dimethylfuran group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 374.9 g/mol. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing the compound's interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H27ClN2O2 |
| Molecular Weight | 374.9 g/mol |
| CAS Number | 1235058-89-5 |
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing furan and chlorobenzene rings have shown promise as antimicrobial agents.
- CNS Activity : The piperidine structure may suggest potential for central nervous system (CNS) activity, possibly acting as an anxiolytic or antidepressant.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on related compounds indicated that derivatives with chlorophenyl groups demonstrated significant antimicrobial activity against various bacterial strains. This suggests that our compound may also possess similar properties.
- CNS Effects : Research on piperidine derivatives has shown varied effects on neurotransmitter systems, leading to potential applications in treating anxiety and depression. Although direct studies on this compound are lacking, its structural similarities warrant further investigation.
- Inhibition Studies : Preliminary screening assays have been developed to assess the inhibitory effects of compounds like 2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide on specific enzymes involved in bacterial pathogenesis. These studies indicated promising inhibition rates at micromolar concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Substituted Acetamides
(a) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Features : Dichlorophenyl group, pyrazol-4-yl ring.
- Key Findings :
- Crystal structure analysis reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5° due to steric repulsion .
- Hydrogen-bonded dimers (R₂²(10) type) stabilize the crystal lattice, a feature common in planar amides .
(b) CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Structural Features : 2-Chlorophenyl, piperidin-4-yl, and indole groups.
- Key Findings :
Piperidine-Containing Acetamides
(a) 4'-Methyl Acetyl Fentanyl (N-[1-[2-(4-Methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide)
- Structural Features : Piperidin-4-yl, acetamide, and 4-methylphenyl groups.
- Key Findings :
(b) Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide)
- Structural Features : Naphthyridine core, piperidine, and fluorophenyl groups.
- Key Findings :
Furan-Substituted Acetamides
2-Chloro-N-[2-(5-Methylfuran-2-yl)phenyl]acetamide
- Structural Features : Chloroacetamide, 5-methylfuran-2-yl, and phenyl groups.
- Differences in substitution patterns (phenyl vs. piperidine) may affect solubility and bioavailability .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Conformational Flexibility : Chlorophenyl-substituted acetamides exhibit variable dihedral angles (e.g., 54.8°–77.5° in dichlorophenyl analogs), influencing molecular packing and stability .
Biological Activity : Piperidine-acetamide derivatives demonstrate diverse applications, from antimicrobial (CDFII) to neurological (fentanyl analogs) and cardiovascular (Goxalapladib) therapies .
Role of Substituents : The dimethylfuran group in the target compound may enhance lipophilicity and CNS penetration compared to phenyl or indole substituents .
Preparation Methods
Activation of 2-(2-Chlorophenyl)acetic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride or oxalyl chloride:
$$
\text{2-(2-Chlorophenyl)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(2-Chlorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl}
$$
This intermediate is highly reactive and must be used immediately or stored under inert conditions.
Amide Coupling and Final Assembly
Formation of the Acetamide Bond
The piperidine-based amine is coupled with 2-(2-chlorophenyl)acetyl chloride under Schotten-Baumann conditions:
$$
\text{1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methanamine} + \text{2-(2-Chlorophenyl)acetyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{Target Compound}
$$
Key considerations include:
- Temperature Control : Reactions are performed at 0–5°C to minimize hydrolysis of the acyl chloride.
- Base Selection : Aqueous sodium hydroxide (NaOH) ensures rapid deprotonation of the amine while quenching excess acid.
- Solvent System : A biphasic mixture of CH₂Cl₂ and water enhances reaction efficiency and facilitates product isolation.
Alternative Synthetic Pathways
Reductive Amination Approach
An alternative route involves reductive amination of 2-(2-chlorophenyl)acetamide with a ketone derivative of the piperidine-furan fragment. However, this method requires pre-functionalization of the piperidine ring with a carbonyl group, which may introduce additional synthetic complexity.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically used to confirm purity >95%. Residual solvents (e.g., CH₂Cl₂) are quantified via gas chromatography (GC).
Challenges and Optimization Considerations
Steric Hindrance in Piperidine Alkylation
The bulky 2,5-dimethylfuran-3-ylmethyl group can impede N-alkylation. Strategies to mitigate this include:
Amide Hydrolysis Risks
The electron-withdrawing chlorine atom on the phenyl ring increases the electrophilicity of the acetamide carbonyl, making it susceptible to hydrolysis. Storage under anhydrous conditions and avoidance of strong acids/bases during workup are critical.
Industrial-Scale Production Feasibility
Cost-Effective Reagents
Bulk quantities of 2,5-dimethylfuran-3-methanol and piperidin-4-ylmethanamine are commercially available, though in-house synthesis may reduce costs. For example, piperidin-4-ylmethanamine can be derived from isonipecotic acid via Curtius rearrangement.
Green Chemistry Considerations
- Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
- Catalytic methods using enzymes (e.g., lipases) for amide bond formation, though this remains exploratory for complex substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
